

Spectroscopic Data for 2-Ethoxypyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethoxypyridin-3-ol**

Cat. No.: **B071907**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous structural elucidation and characterization of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for **2-Ethoxypyridin-3-ol**, offering a framework for its identification and analysis.

Due to the limited availability of directly published experimental spectra for **2-Ethoxypyridin-3-ol** in the public domain, this guide will focus on the predicted spectroscopic features based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This predictive approach serves as a valuable tool for researchers in verifying the identity of synthesized **2-Ethoxypyridin-3-ol** and in the interpretation of their own experimental data.

Molecular Structure and Expected Spectroscopic Correlations

The structure of **2-Ethoxypyridin-3-ol**, with its pyridine ring, ethoxy group, and hydroxyl group, dictates its characteristic spectroscopic signatures. Understanding these correlations is key to interpreting the spectral data.

Figure 1. Chemical structure of **2-Ethoxypyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Ethoxypyridin-3-ol** is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethoxy group, and the hydroxyl proton.

Expected Chemical Shifts and Coupling Patterns:

Proton(s)	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-H (3H)	6.5 - 8.0	m	
-OCH ₂ -	3.8 - 4.2	q	~7
-CH ₃	1.2 - 1.5	t	~7
-OH	4.0 - 6.0 (variable)	br s	

- Aromatic Protons:** The three protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their exact chemical shifts and multiplicities will depend on the electronic effects of the ethoxy and hydroxyl substituents. Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublet of doublets).
- Ethoxy Group:** The ethoxy group will give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). This characteristic ethyl pattern is due to the coupling between the adjacent methylene and methyl groups.

- Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It typically appears as a broad singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon(s)	Expected Chemical Shift (ppm)
Pyridine-C (5C)	110 - 160
-OCH ₂ -	60 - 70
-CH ₃	14 - 18

- Pyridine Carbons: The five carbons of the pyridine ring will resonate in the downfield region of the spectrum. The carbons directly attached to the oxygen and nitrogen atoms (C2 and C3) are expected to have the largest chemical shifts.
- Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear in the range of 60-70 ppm, while the methyl carbon (-CH₃) will be found in the more upfield region of 14-18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Broad, Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C and C=N stretch (aromatic ring)	1400 - 1600	Medium to Strong
C-O stretch (ether)	1000 - 1300	Strong
C-O stretch (hydroxyl)	1000 - 1260	Strong

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group.
- C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear below 3000 cm⁻¹.
- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.
- C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether and hydroxyl groups are expected in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion and Fragmentation:

- Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-Ethoxypyridin-3-ol** (C₇H₉NO₂), which is 139.15 g/mol .
- Major Fragmentation Pathways: Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, the ethyl group, or other small neutral molecules.

The fragmentation pattern can provide valuable structural information. For instance, a peak at m/z 111 would correspond to the loss of an ethyl radical ($C_2H_5\bullet$).

Experimental Protocols

To obtain high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra using standard pulse sequences. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000-400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Figure 2. A generalized workflow for the spectroscopic characterization of **2-Ethoxypyridin-3-ol**.

Conclusion

The spectroscopic characterization of **2-Ethoxypyridin-3-ol** through NMR, IR, and MS is essential for its unambiguous identification and the confirmation of its chemical structure. While direct experimental data is not readily available in public repositories, the predicted spectral features outlined in this guide provide a robust framework for researchers to interpret their own experimental results. By following the recommended experimental protocols and carefully analyzing the resulting spectra, scientists can confidently verify the synthesis and purity of **2-Ethoxypyridin-3-ol**, paving the way for its further investigation and application.

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